molecular formula C23H27NO3 B14368403 4-(Nonyloxy)phenyl 4-cyanobenzoate CAS No. 90336-48-4

4-(Nonyloxy)phenyl 4-cyanobenzoate

Cat. No.: B14368403
CAS No.: 90336-48-4
M. Wt: 365.5 g/mol
InChI Key: KMCGZGNEWQQYCG-UHFFFAOYSA-N
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Description

4-(Nonyloxy)phenyl 4-cyanobenzoate is an ester derivative combining a 4-cyanobenzoic acid moiety with a 4-nonyloxyphenyl group. Its molecular formula is C₂₃H₂₅NO₃, with a molecular weight of 363.45 g/mol. The compound features a polar 4-cyanobenzoate group and a long nonyloxy chain (C₉H₁₉O), which synergistically influence its physicochemical properties.

Properties

CAS No.

90336-48-4

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(4-nonoxyphenyl) 4-cyanobenzoate

InChI

InChI=1S/C23H27NO3/c1-2-3-4-5-6-7-8-17-26-21-13-15-22(16-14-21)27-23(25)20-11-9-19(18-24)10-12-20/h9-16H,2-8,17H2,1H3

InChI Key

KMCGZGNEWQQYCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(nonyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyanobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

    Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl cyanobenzoates.

    Ester Hydrolysis: 4-cyanobenzoic acid and 4-(nonyloxy)phenol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.

Scientific Research Applications

4-(Nonyloxy)phenyl 4-cyanobenzoate has several scientific research applications:

    Liquid Crystals: It is used in the study of liquid crystal phases, particularly the twist-bend nematic phase.

    Material Science: The compound is investigated for its potential use in the development of advanced materials with unique optical and electronic properties.

    Pharmaceuticals: Research is ongoing to explore its potential as a building block for the synthesis of biologically active molecules.

    Chemical Sensors: Its structural properties make it a candidate for use in chemical sensors and detection systems.

Mechanism of Action

The mechanism of action of 4-(Nonyloxy)phenyl 4-cyanobenzoate involves its interaction with molecular targets through various pathways:

    Liquid Crystal Formation: The compound’s ability to form liquid crystal phases is attributed to its molecular structure, which promotes specific intermolecular interactions and alignment.

    Chemical Reactivity: The presence of reactive functional groups such as the ester and cyano groups allows it to participate in a range of chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 4-(Nonyloxy)phenyl 4-cyanobenzoate with structurally related esters:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₂₃H₂₅NO₃ 363.45 g/mol Nonyloxy, cyano Likely liquid crystalline phases; high hydrophobicity
Phenyl 4-cyanobenzoate C₁₄H₉NO₂ 223.23 g/mol Cyano White solid; used in organic synthesis (88% yield via Pd-catalyzed esterification)
4-Cyanophenyl 4-butylbenzoate C₁₈H₁₇NO₂ 279.34 g/mol Butyl, cyano 97% purity; shorter alkyl chain reduces mesophase stability
4-(Hexyloxy)phenyl 4-pentylbenzoate C₂₄H₃₀O₃ 366.50 g/mol Hexyloxy, pentyl Exhibits smectic phases; used in liquid crystal research
Key Observations:

Alkyl Chain Length: Longer chains (e.g., nonyloxy vs. butyl) increase hydrophobicity and may stabilize smectic phases due to interdigitation, whereas shorter chains favor nematic phases .

Polar Groups: The cyano group enhances polarity and dipole-dipole interactions, promoting liquid crystalline behavior. In contrast, nitro or formyl substituents (e.g., in 4-Formylphenyl 4-(nonyloxy)benzoate, CAS 56800-34-1) alter electronic properties and reactivity .

Phase Behavior and Mesogenic Properties

  • This compound: The nonyloxy chain likely induces smectic phases (layered structures), while the cyano group contributes to polar packing. This is analogous to phenyl 4-cyanobenzoate’s role in twist-bend nematogens, where it creates distinct lateral intermolecular distances compared to apolar analogs like phenyl 4-pentyloxybenzoate .
  • 4-Cyanophenyl 4-butylbenzoate: The shorter butyl chain reduces alkyl chain flexibility, limiting mesophase stability compared to nonyloxy derivatives .

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